4'-(trifluoromethoxy)propiophenone chemical structure
4'-(trifluoromethoxy)propiophenone chemical structure
Executive Summary & Compound Identity
4'-(Trifluoromethoxy)propiophenone (CAS: 94108-55-1) is a fluorinated aromatic ketone serving as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. It is structurally characterized by a propiophenone core substituted at the para position with a trifluoromethoxy (-OCF3) group.
This moiety is of high value in medicinal chemistry due to its unique electronic and physicochemical properties. The -OCF3 group acts as a "super-halogen," offering high electronegativity and lipophilicity while remaining metabolically stable, often used as a bioisostere for chlorine or trifluoromethyl groups to modulate drug pharmacokinetics.
Physicochemical Profile[1][2][3][4][5]
| Property | Data |
| IUPAC Name | 1-[4-(Trifluoromethoxy)phenyl]propan-1-one |
| CAS Number | 94108-55-1 |
| Molecular Formula | C₁₀H₉F₃O₂ |
| Molecular Weight | 218.17 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~220–225 °C (estimated based on analogs) |
| Density | ~1.28 g/mL |
| LogP | ~3.2 (Predicted) |
| H-Bond Acceptors | 4 (3 Fluorine + 1 Ketone Oxygen) |
Structural Analysis & Medicinal Chemistry Relevance
The strategic value of 4'-(trifluoromethoxy)propiophenone lies in the -OCF3 substituent. Unlike a simple methoxy group (-OCH3), the trifluoromethoxy group is electron-withdrawing due to the high electronegativity of the three fluorine atoms.
Electronic & Steric Effects
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Electronic Effect: The -OCF3 group is strongly electron-withdrawing by induction ($ \sigma_I \approx 0.55
\sigma_R \approx -0.13 $), though the inductive effect dominates. This deactivates the ring toward further electrophilic substitution compared to a standard alkoxy group. -
Conformation: The -OCF3 group often adopts a conformation orthogonal to the phenyl ring to minimize dipole repulsion, which can lock the conformation of drug molecules and improve binding selectivity.
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Lipophilicity: The high lipophilicity (Hansch
value ) enhances membrane permeability, facilitating blood-brain barrier (BBB) penetration—a key feature for CNS-active drugs derived from this scaffold.
Bioisosteric Relationships
The following diagram illustrates the decision logic for selecting the -OCF3 moiety during lead optimization.
Figure 1: Rational design flow showing the strategic selection of the trifluoromethoxy group over chloro- or trifluoromethyl- substituents.
Synthetic Methodology
The primary industrial and laboratory route to 4'-(trifluoromethoxy)propiophenone is the Friedel-Crafts Acylation . This pathway is preferred for its atom economy and the availability of precursors.
Reaction Pathway
Precursors: (Trifluoromethoxy)benzene (CAS 459-60-9) and Propionyl Chloride (CAS 79-03-8). Catalyst: Aluminum Chloride (AlCl₃).[1] Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.
Figure 2: Mechanistic pathway of the Friedel-Crafts acylation. The -OCF3 group directs the incoming acyl group primarily to the para position due to steric hindrance at the ortho position, despite its inductive deactivation.
Detailed Experimental Protocol
Note: This protocol is a generalized standard procedure for para-acylation of deactivated benzenes.
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Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel, charge anhydrous Aluminum Chloride (1.2 equiv) and dry Dichloromethane (DCM).
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Acylium Generation: Cool the suspension to 0°C. Add Propionyl Chloride (1.1 equiv) dropwise over 15 minutes. The mixture will homogenize as the acylium complex forms.
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Substrate Addition: Add (Trifluoromethoxy)benzene (1.0 equiv) dropwise, maintaining the internal temperature below 5°C to minimize side reactions.
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Reaction: Allow the mixture to warm to room temperature, then reflux for 2–4 hours. Monitor reaction progress via TLC (hexane/ethyl acetate 9:1) or GC-MS.
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Quenching: Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl (to break the Aluminum-product complex).
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Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
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Purification: Purify the crude oil via vacuum distillation or flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Reactivity & Downstream Applications[9]
The ketone functionality in 4'-(trifluoromethoxy)propiophenone serves as a versatile handle for further derivatization.
Alpha-Bromination
Reaction with elemental bromine or HBr/H₂O₂ yields 2-bromo-1-[4-(trifluoromethoxy)phenyl]propan-1-one .
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Significance: This is a direct precursor to substituted cathinones.
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Protocol Note: The electron-withdrawing nature of the -OCF3 group makes the alpha-carbon slightly more acidic, facilitating enolization and subsequent bromination.
Reduction
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To Alcohol: Reduction with Sodium Borohydride (NaBH₄) in methanol yields the secondary alcohol, 1-[4-(trifluoromethoxy)phenyl]propan-1-ol .
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To Alkane: Wolff-Kishner or Clemmensen reduction removes the carbonyl oxygen entirely, yielding the propyl-substituted arene.
Grignard Addition
Addition of alkyl/aryl Grignard reagents converts the ketone into a tertiary alcohol. This is often used to introduce chiral centers or bulky lipophilic groups in drug candidates.
Safety & Handling (MSDS Summary)
While specific comprehensive toxicological data for this specific isomer may be limited, safety protocols should follow those for fluorinated aromatic ketones.
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Hazards:
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Skin/Eye Irritation: Causes skin irritation and serious eye irritation (Category 2).
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Inhalation: May cause respiratory irritation.
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Flammability: Combustible liquid.
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Handling:
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Use only in a chemical fume hood.
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Wear nitrile gloves and chemical safety goggles.
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Avoid contact with strong oxidizing agents and strong bases.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, although the compound is relatively stable.
References
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Molbase. (n.d.).[2] 1-[4-(trifluoromethoxy)phenyl]propan-1-one Synthesis and Data. Retrieved from [Link]
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National Institutes of Health (NIH). (2024). Application of α-bromination reaction on acetophenone derivatives. PubMed Central. Retrieved from [Link]
